molecular formula C5H6N2O2S B12840523 3-Aminopyridine-2-sulfinic acid

3-Aminopyridine-2-sulfinic acid

Cat. No.: B12840523
M. Wt: 158.18 g/mol
InChI Key: FJIOEAOANAWURU-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-sulfinic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and a sulfinic acid (-SO₂H) group at position 2.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

3-aminopyridine-2-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,6H2,(H,8,9)

InChI Key

FJIOEAOANAWURU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-sulfinic acid typically involves the reaction of 3-aminopyridine with sulfur dioxide and an oxidizing agent. One common method includes the use of sodium metabisulfite as the sulfur dioxide source and hydrogen peroxide as the oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to 3-aminopyridine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 3-Aminopyridine-2-sulfonic acid.

    Reduction: 3-Aminopyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Aminopyridine-2-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Aminopyridine-2-sulfinic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfinic acid group can participate in redox reactions, affecting cellular oxidative stress levels. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The sulfinic acid group in this compound confers stronger acidity (pKa ~1-2) compared to carboxylic acid derivatives (pKa ~4-5), enhancing its solubility in polar solvents and reactivity in electrophilic substitutions . Bromine substituents (e.g., in 3-amino-5-bromopyridine-2-carboxylic acid) increase steric bulk and reduce solubility in aqueous media but improve halogen-bonding capabilities .

Structural Flexibility vs. Rigidity: Fused-ring systems like 3-aminoquinoline exhibit rigid planar structures, favoring π-π stacking interactions absent in this compound .

Applications: Carboxylic acid derivatives (e.g., 3-aminopyridine-4-carboxylic acid) are preferred in drug design due to their compatibility with esterification and amidation reactions . Sulfinic acid derivatives may excel in catalysis or metal-organic frameworks (MOFs) due to their chelating ability .

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